molecular formula C8H12N2O2 B12073918 3-(2-Methoxypyrimidin-5-yl)propan-1-ol

3-(2-Methoxypyrimidin-5-yl)propan-1-ol

Katalognummer: B12073918
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: VJYAGWRFEHYFFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methoxypyrimidin-5-yl)propan-1-ol is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a methoxy group attached to the pyrimidine ring and a propanol side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxypyrimidin-5-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyrimidine with a suitable propanol derivative under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes often utilize continuous flow reactors and advanced catalytic systems to optimize the reaction efficiency and minimize by-products. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and reliability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methoxypyrimidin-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The methoxy group or the propanol side chain can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, alcohols, amines, and substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

3-(2-Methoxypyrimidin-5-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-Methoxypyrimidin-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2-Methylpyridin-4-yl)propan-1-ol: Similar in structure but with a methyl group instead of a methoxy group.

    3-(2-Methylpyrimidin-5-yl)propan-1-ol: Similar in structure but with a methyl group instead of a methoxy group.

    3-(2-Methoxypyridin-4-yl)propan-1-ol: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

3-(2-Methoxypyrimidin-5-yl)propan-1-ol is unique due to the presence of the methoxy group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in its analogs, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H12N2O2

Molekulargewicht

168.19 g/mol

IUPAC-Name

3-(2-methoxypyrimidin-5-yl)propan-1-ol

InChI

InChI=1S/C8H12N2O2/c1-12-8-9-5-7(6-10-8)3-2-4-11/h5-6,11H,2-4H2,1H3

InChI-Schlüssel

VJYAGWRFEHYFFC-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C=N1)CCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.